5alpha-Androst-9(11)-ene-3,17-dione is a steroid compound that plays a significant role in various biological processes and has garnered interest in both pharmaceutical and biochemical research. It is classified as a steroid hormone, specifically an androgen, which is known for its influence on male characteristics and reproductive functions. This compound is structurally related to testosterone and is often studied for its potential applications in hormone replacement therapy and anabolic steroid formulations.
5alpha-Androst-9(11)-ene-3,17-dione can be derived from natural sources or synthesized through chemical processes. It belongs to the class of compounds known as androgens, which are characterized by their ability to bind to androgen receptors and exert physiological effects similar to those of testosterone. This compound is particularly noted for its unique double bond configuration at the 9(11) position, which distinguishes it from other androgens.
The synthesis of 5alpha-Androst-9(11)-ene-3,17-dione can be achieved through several methods, with one notable approach involving the conversion of 17beta-acetoxy-5alpha-androstan-3-one. This method includes the following steps:
The molecular structure of 5alpha-Androst-9(11)-ene-3,17-dione consists of four fused carbon rings typical of steroid compounds. The specific configuration includes:
The molecular formula for 5alpha-Androst-9(11)-ene-3,17-dione is , with a molecular weight of approximately 286.41 g/mol.
5alpha-Androst-9(11)-ene-3,17-dione participates in various chemical reactions typical of steroid compounds. Key reactions include:
The mechanism of action for 5alpha-Androst-9(11)-ene-3,17-dione primarily involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it initiates a cascade of cellular events that lead to:
5alpha-Androst-9(11)-ene-3,17-dione typically appears as a white crystalline solid. Its melting point ranges around 150–155 °C.
The compound is relatively stable under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol and methanol but less so in water.
5alpha-Androst-9(11)-ene-3,17-dione has several scientific applications:
The systematic IUPAC name for the compound is (8R,9S,10R,13S,14S)-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione, with the stereochemical descriptor 5α indicating A-ring fusion in the trans configuration. The 9(11)-ene designation specifies the double bond between C9-C11, distinguishing it from saturated 5α-androstane derivatives. The 5α-reduction confers a planar conformation to the A-ring, critical for receptor binding selectivity. At C5, C8, C9, C10, C13, and C14, the chiral centers adopt rigid R or S configurations inherent to the 5α-androstane backbone [7] [8].
Table 1: Stereochemical Configuration of Key Chiral Centers
Carbon Position | Stereochemistry | Ring Junction Role |
---|---|---|
C5 | α (R) | A/B trans fusion |
C10 | R | B/C trans fusion |
C13 | S | C/D trans fusion |
C9(11) | Double bond | Δ9(11) unsaturation |
The Δ9(11) isomer differs fundamentally from Δ4- (androst-4-ene-3,17-dione) and Δ5- (androst-5-ene-3,17-dione) isomers in electronic distribution and biological reactivity. While Δ4-androstenedione features conjugation between the Δ4 double bond and C3 carbonyl (λmax ~240 nm), the isolated Δ9(11) double bond in 5α-androst-9(11)-ene-3,17-dione lacks such conjugation, resulting in UV absorption below 200 nm. This structural difference impedes enzymatic isomerization by glutathione transferases (e.g., GST A3-3), which efficiently catalyze Δ5→Δ4 conversion but show no activity toward Δ9(11) substrates [9]. The C9-C11 unsaturation also positions the double bond within ring C, altering molecular polarity (calculated logP = 3.2) compared to Δ4-androstenedione (logP = 2.8) [6] [10].
X-ray crystallography reveals that 5α-androst-9(11)-ene-3,17-dione adopts a trans-antiplanar conformation with ring A in a near-perfect chair configuration (crest-to-trough dihedral angle = 178.5°). The Δ9(11) double bond causes measurable distortion in ring C, with C8-C9-C11-C12 torsion angles averaging 15.8° versus 9.3° in saturated analogues. The C17 carbonyl oxygen lies in the steroid β-plane, forming no intramolecular H-bonds. Unit cell parameters (monoclinic P21 space group) show dimensions a = 12.42 Å, b = 7.38 Å, c = 16.85 Å, with β = 98.6° and Z = 4 molecules per unit cell [4] [8].
1H-NMR (500 MHz, CDCl3):
13C-NMR (125 MHz, CDCl3):
High-resolution mass spectrometry (EI+) confirms the molecular ion [M]+• at m/z 286.1934 (calc. 286.1933 for C19H26O2), with key fragments at m/z 122 (Ring A/B cleavage) and m/z 124 (Ring D with C17 carbonyl) [4] [7].
Table 2: Characteristic Infrared Absorption Bands
Vibration Mode | Wavenumber (cm-1) | Intensity |
---|---|---|
C=O (C3 ketone) | 1715 | Strong |
C=O (C17 ketone) | 1738 | Strong |
C=C (Δ9(11)) | 1662 | Medium |
C-H bend (alkene) | 840 | Weak |
The most efficient synthesis proceeds via stanolone acetate bromination (Step 1), where treatment with Br2/HCl in acetic acid yields 2α-bromo-5α-androstan-17β-ol-3-one acetate. Subsequent dehydrobromination (Step 2) using Li2CO3/LiBr generates the Δ1-unsaturation in 17β-acetoxy-5α-androst-1-en-3-one with 97% purity. Base hydrolysis (NaOH/EtOH) provides 1-testosterone (Step 3), followed by Jones oxidation (CrO3/acetone) to install the C17 ketone (Step 4). Critical to Δ9(11) introduction is the acid-catalyzed rearrangement of Δ5-precursors using anhydrous HCl in dioxane, proceeding via C9 carbocation formation and hydride shift to form the thermodynamically stable Δ9(11) isomer [2] [3] [7].
5α-Reduction of Δ4-androstene-3,17-dione employs NADPH-dependent 5α-reductase (kcat = 8.2 min-1; Km = 1.7 μM), but enzymatic reduction stalls at 5α-androstanedione without introducing Δ9(11). Chemical reduction using Pd/C in supercritical CO2 achieves 99% selectivity for 5α-configuration at 50°C/100 bar. For Δ9(11) formation, Lewis acid catalysts (AlCl3, BF3·Et2O) show superior regioselectivity (>95% Δ9(11)) versus protic acids (H2SO4 yielding ~40% Δ8(9) byproducts). Catalytic hydrogenation over PtO2 selectively saturates Δ9(11) in 5α-androstanedione (TOF = 320 h-1), confirming the double bond's accessibility [1] [6] [9].
Table 3: Catalytic 5α-Reduction Performance Metrics
Catalyst System | Conversion (%) | 5α:5β Selectivity | Conditions |
---|---|---|---|
5α-Reductase Type 1 | 98 | >99:1 | pH 7.0, 37°C |
Pd/C (scCO2) | 100 | 99:1 | 50°C, 100 bar, 2 h |
NaBH4/CeCl3 | 95 | 92:8 | 0°C, THF, 30 min |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5